3-(Morpholine-4-sulfonyl)benzohydrazide

Vue d'ensemble

Description

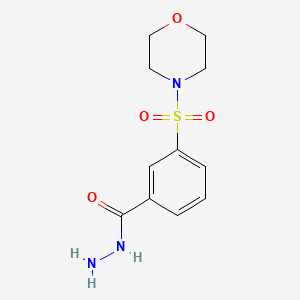

3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzohydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3-(Morpholine-4-sulfonyl)benzohydrazide typically involves the reaction of 3-sulfonylbenzoic acid with morpholine and hydrazine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-(Morpholine-4-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with several research applications, primarily as an inhibitor of certain enzymes and in the synthesis of other bioactive molecules .

Scientific Research Applications

Histone Demethylase Inhibitor: this compound is identified as an inhibitor of histone demethylase, an enzyme that regulates histone lysine methylation . Inhibiting histone demethylase is a potential therapeutic strategy in treating malignancies .

LSD1 Inhibitor Synthesis: This compound is used in synthesizing novel (E)-N′-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides, which are evaluated for their potential LSD1 (Lysine Specific Demethylase 1) inhibitory effect. Some of these compounds showed potent LSD1 inhibitory activity and anti-proliferation activities against cancer cell lines .

PqsD Inhibitor Research: this compound derivatives have been studied as PqsD inhibitors for Pseudomonas aeruginosa infections. These inhibitors disrupt the quorum sensing (QS) system in Pseudomonas aeruginosa, which controls the production of virulence factors and biofilm formation .

Antibacterial and Antifungal Applications: 3-(Morpholine-4-sulfonyl)-benzoic acid, a related compound, is studied for its potential antibacterial and antifungal properties .

Synthesis of Novel Compounds: this compound is utilized as a building block in synthesizing novel sulfonohydrazides with potential anticancer activity . These compounds are created by grafting various sulfonohydrazides with 1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde .

Carbonic Anhydrase Inhibition: Researchers have synthesized 4-sulfamoylphenyl/sulfocoumarin benzamides using similar compounds and evaluated their inhibition profiles against human carbonic anhydrase (hCA) isoforms. These compounds selectively inhibit hCA II in the nanomolar range and effectively inhibit transmembrane tumor-associated isoforms IX and XII .

Antibiofilm Potential: Schiff bases, which can be synthesized using benzohydrazides, have shown moderate antibiofilm potential against methicillin-resistant S. aureus and S. epidermidis .

Mécanisme D'action

The mechanism of action of 3-(Morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazide moiety can also interact with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-(Morpholine-4-sulfonyl)benzohydrazide can be compared with other similar compounds, such as:

3-(Morpholine-4-sulfonyl)benzoic acid: Lacks the hydrazide moiety but shares the morpholine and sulfonyl groups.

4-(Morpholine-4-sulfonyl)benzohydrazide: Similar structure but with the sulfonyl group attached to a different position on the benzene ring.

3-(Piperidine-4-sulfonyl)benzohydrazide: Contains a piperidine ring instead of a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-(Morpholine-4-sulfonyl)benzohydrazide is a compound that has gained attention in medicinal chemistry due to its promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 244.28 g/mol. The compound features a benzohydrazide core with a morpholine-4-sulfonyl substituent, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 244.28 g/mol |

| CAS Number | 326610-73-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone demethylase enzymes. By inhibiting these enzymes, the compound may alter gene expression patterns that are critical for cellular processes such as proliferation and apoptosis. This mechanism is particularly relevant in cancer therapy, where modulation of epigenetic factors can lead to significant therapeutic effects .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines.

Case Studies:

- In Vitro Studies : The compound has been shown to inhibit the proliferation of human breast cancer cell lines, inducing apoptosis and causing cell cycle arrest at micromolar concentrations. For instance, studies indicated significant cytotoxicity against MDA-MB-231 and MCF-7 cell lines .

- Mechanistic Insights : The anticancer effects are linked to the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it may interfere with pathways that regulate cell survival and proliferation, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential.

Findings:

- Preliminary studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

- Its structure allows for interactions with bacterial enzymes, potentially disrupting essential metabolic processes within microbial cells .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKKUOURUDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.